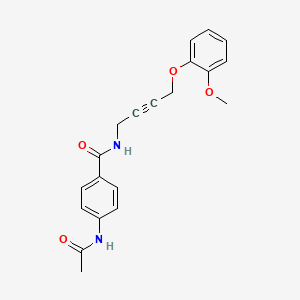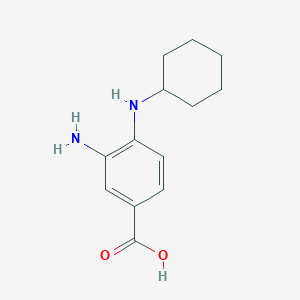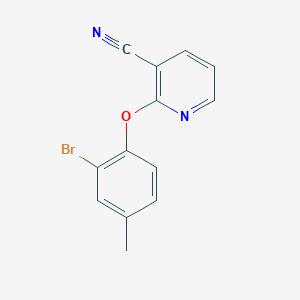![molecular formula C20H17N3O2 B2847361 5-benzyl-3-(hydroxymethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1775466-02-8](/img/structure/B2847361.png)
5-benzyl-3-(hydroxymethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-benzyl-3-(hydroxymethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one (5-BHMPP) is an organic compound that has been studied extensively for its potential applications in laboratory experiments, scientific research, and biochemical and physiological effects. 5-BHMPP is a pyrazolo[1,5-a]pyrazin-4(5H)-one derivative, which is a type of heterocyclic compound composed of six atoms of carbon and two atoms of nitrogen. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 227.26 g/mol.
Applications De Recherche Scientifique
Synthesis and Cancer Research
A notable application of derivatives of 5-benzyl-3-(hydroxymethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one is in the synthesis of compounds with potential anticancer properties. For instance, the synthesis of 5-benzyl-2-phenylpyrazolo[1,5-a]pyrazin-4,6(5H,7H)-dione derivatives has been explored, leading to the discovery of apoptosis inducers for H322 lung cancer cells. These compounds selectively inhibit the growth of lung cancer cells containing a mutated p53 gene, demonstrating dose-dependent efficacy through the induction of apoptosis in cells (Lv et al., 2012).
Development of Novel Synthetic Methods
The chemical synthesis of novel substituted pyrazolo[1,5-a]pyrimidines under solvent-free conditions represents another application. This method proceeds in a regiospecific fashion, highlighting the versatility of the pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold in synthesizing complex heterocyclic compounds efficiently (Quiroga et al., 2008).
Application to Polyester Fibres
Derivatives of this compound have been applied to polyester fibers as disperse dyes, showcasing their utility in the textile industry. The synthesis of pyrazolo[4′,3′:5,6]pyrazino[2,3‐c]pyrazoles and their application to polyester fibers demonstrate the compound's potential in developing new materials with desired coloration and fastness properties (Rangnekar, 2007).
Antiproliferative Agents
Another significant application is in the synthesis of glycosylhydrazinyl-pyrazolo[1,5-c]pyrimidines and pyrazolo[1,5-c]triazolo[4,3-a]pyrimidines as anti-proliferative agents. These compounds have shown inhibition of proliferation of MCF-7 human breast cancer cells, with some displaying acceptable predicted pharmacokinetics and drug-likeness properties (Atta et al., 2019).
Antibacterial and Antifungal Activities
The synthesis of pyrazoline and pyrazole derivatives has been explored, leading to compounds with significant antibacterial and antifungal activities. This application underscores the potential of this compound derivatives in developing new antimicrobial agents (Hassan, 2013).
Propriétés
IUPAC Name |
5-benzyl-3-(hydroxymethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c24-14-17-18(16-9-5-2-6-10-16)21-23-12-11-22(20(25)19(17)23)13-15-7-3-1-4-8-15/h1-12,24H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIDLLRIDPFPAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN3C(=C(C(=N3)C4=CC=CC=C4)CO)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1,1,1-trifluoro-2-propanol](/img/structure/B2847279.png)
![2-[(4-bromophenyl)sulfanyl]-N-(4-fluoro-3-nitrophenyl)acetamide](/img/structure/B2847280.png)





![3-(4-Methoxyphenyl)-5-[(phenylsulfonyl)methyl]isoxazole](/img/structure/B2847290.png)
![2-[4,5-Dimethoxy-2-(thiomorpholine-4-sulfonyl)phenyl]acetic acid](/img/structure/B2847291.png)
![N-[2-(4-Methoxy-N-methylanilino)ethyl]-N-methylbut-2-ynamide](/img/structure/B2847293.png)
![2'-Amino-1-benzyl-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2847297.png)
![N-[(5E)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide](/img/structure/B2847299.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-chlorobenzamide](/img/structure/B2847301.png)